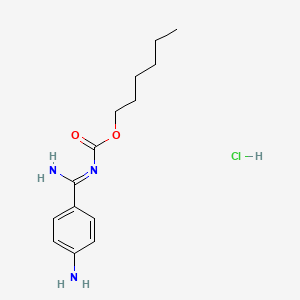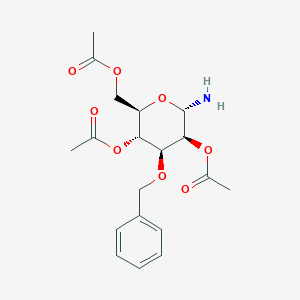
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including acetoxymethyl, amino, and benzyloxy groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate typically involves multi-step organic reactions. The starting materials often include protected sugars or sugar derivatives, which undergo a series of functional group transformations. Key steps may involve:
Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl groups are introduced to prevent unwanted reactions at specific hydroxyl sites.
Formation of the Pyran Ring: Cyclization reactions are employed to form the tetrahydro-2H-pyran ring structure.
Introduction of Functional Groups: Amino and benzyloxy groups are introduced through nucleophilic substitution or other suitable reactions.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of novel materials or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism by which (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate: shares similarities with other sugar-derived compounds that feature multiple functional groups and a pyran ring structure.
Uniqueness
- The unique combination of functional groups in This compound imparts distinct chemical properties and reactivity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C19H25NO8 |
|---|---|
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6S)-3,5-diacetyloxy-6-amino-4-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H25NO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10,20H2,1-3H3/t15-,16-,17+,18+,19+/m1/s1 |
Clave InChI |
URFWVSFOARODAQ-GFEQUFNTSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)N)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13078475.png)
![1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene](/img/structure/B13078476.png)
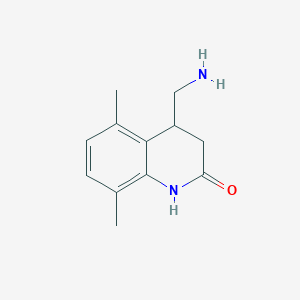
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)
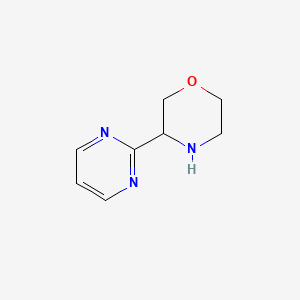
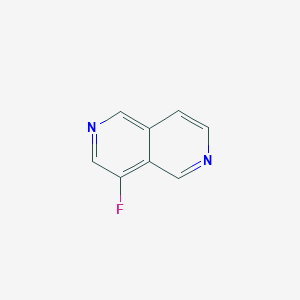


![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)


